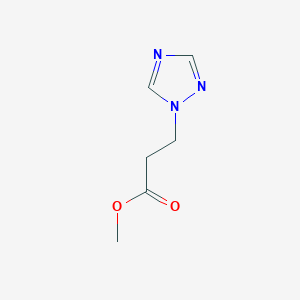

methyl 3-(1H-1,2,4-triazol-1-yl)propanoate

Übersicht

Beschreibung

Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate is an organic compound with the molecular formula C6H9N3O2. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-1,2,4-triazol-1-yl)propanoate typically involves the alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the reaction of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Various halogenated compounds and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted triazole derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate is primarily recognized for its potential in medicinal chemistry, particularly as a precursor for various bioactive compounds.

1. Antimicrobial Activity

- Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various pathogens, including bacteria and fungi . this compound can be utilized as a building block for synthesizing more complex triazole derivatives with enhanced antimicrobial efficacy.

2. Antiviral Properties

- The compound has been explored in the context of antiviral drug development. For instance, triazole derivatives have been shown to inhibit viral replication mechanisms, making them candidates for antiviral therapies . this compound can serve as a starting material for synthesizing nucleoside analogs that target viral enzymes.

Agricultural Applications

In agriculture, this compound can be used to develop fungicides and herbicides due to the inherent properties of triazoles.

Fungicidal Activity

- Triazoles are widely employed in agricultural practices as fungicides. They inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes . This compound can be modified to enhance its fungicidal properties against plant pathogens.

Synthesis and Case Studies

The synthesis of this compound can be achieved through various methods. A notable method involves the reaction of propanoic acid derivatives with 1H-1,2,4-triazole under specific conditions to yield high purity products .

Table: Synthesis Overview

| Method | Yield (%) | Conditions |

|---|---|---|

| Esterification with methanol | 95% | Reflux in acidic medium |

| Reaction with alkyl halides | Varies | Base-catalyzed at elevated temperatures |

Wirkmechanismus

The mechanism of action of methyl 3-(1H-1,2,4-triazol-1-yl)propanoate is primarily related to its triazole ring. The triazole moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3-Triazole Derivatives: These compounds share a similar triazole ring structure but differ in the position of the nitrogen atoms.

1,2,4-Triazole Derivatives: Other derivatives of 1,2,4-triazole, such as fluconazole and voriconazole, are well-known for their antifungal properties.

Uniqueness

Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate is unique due to its specific ester functional group, which can be easily modified to produce a wide range of derivatives. This versatility makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate is a compound that belongs to the class of triazole derivatives, known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in medicine and industry, and relevant research findings.

Overview of Triazole Derivatives

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are recognized for their ability to interact with various biological targets, including enzymes and receptors. This compound specifically exhibits potential antifungal and antimicrobial properties due to the structural characteristics of the triazole ring.

The biological activity of this compound is primarily attributed to the nitrogen atoms in the triazole moiety. These nitrogen atoms can form hydrogen bonds and coordinate with metal ions in enzyme active sites, which is crucial for inhibiting enzyme activity.

Key Mechanisms:

- Binding Affinity : The compound binds to the active sites of specific enzymes, disrupting their normal function.

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which are essential for various biochemical pathways in fungi and other organisms.

Antifungal Properties

This compound has demonstrated significant antifungal activity against various fungal species. Research indicates that it is particularly effective against strains resistant to conventional antifungal agents.

Table 1: Antifungal Activity Against Various Strains

| Fungal Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Candida albicans | 20 | |

| Aspergillus niger | 18 | |

| Cryptococcus neoformans | 22 |

Antimicrobial Properties

In addition to its antifungal effects, this compound has shown promise as an antimicrobial agent against a range of bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 10 | |

| Pseudomonas aeruginosa | 20 |

Case Studies

Several studies have explored the biological activity of this compound:

- Antifungal Screening : A study conducted by Yu et al. (2013) evaluated novel triazole derivatives and found that this compound exhibited higher antifungal activities compared to other tested compounds against nearly all fungi except Aspergillus fumigatus and Trichophyton rubrum.

- Cytotoxicity Assessment : Research involving MTT assays demonstrated that this compound could effectively reduce cell viability in cancer cell lines, indicating potential anticancer properties.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies indicate that modifications to the triazole ring can significantly influence the biological activity of this compound. For instance:

Eigenschaften

IUPAC Name |

methyl 3-(1,2,4-triazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-11-6(10)2-3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTDBXDIDCTVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544039 | |

| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106535-19-7 | |

| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.